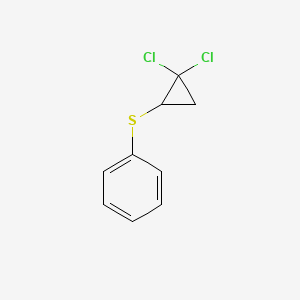

2,2-Dichlorocyclopropyl Phenyl Sulfide

Description

Contextualization of Dichlorocyclopropane Scaffolds in Synthetic Design

Dichlorocyclopropanes are valuable and versatile intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com The presence of two chlorine atoms on a single carbon of the cyclopropane (B1198618) ring imparts distinct chemical properties. These gem-dihalocyclopropanes are typically synthesized through the addition of dichlorocarbene (B158193) to an alkene. wikipedia.orgmasterorganicchemistry.com Dichlorocarbene itself is a highly reactive intermediate, often generated in situ from precursors like chloroform (B151607) and a strong base, or through the decomposition of sodium trichloroacetate.

The synthetic utility of dichlorocyclopropane scaffolds is extensive. They can undergo a variety of transformations, including ring-opening reactions to form substituted propenes, allenes, and other acyclic systems. Furthermore, the chlorine atoms can be substituted or eliminated, providing pathways to a diverse array of functionalized cyclopropane derivatives. These scaffolds are integral to the synthesis of complex molecules, including natural products and pharmacologically active compounds.

The Role of Sulfide (B99878) Linkages in Modulating Cyclopropane Reactivity

The introduction of a sulfide linkage, as in 2,2-dichlorocyclopropyl phenyl sulfide, significantly influences the reactivity of the cyclopropane ring. The sulfur atom can exert both electronic and steric effects. Electronically, the sulfide group can stabilize adjacent carbocations or radicals that may form during ring-opening reactions. researchgate.net This stabilization can direct the regioselectivity of such transformations.

Moreover, the sulfide can act as a handle for further functionalization. Oxidation of the sulfide to a sulfoxide (B87167) or sulfone can dramatically alter the electronic nature of the molecule, often activating the cyclopropane ring towards nucleophilic attack or other rearrangements. The phenyl group of the phenyl sulfide moiety also provides a site for further modification through aromatic substitution reactions. The interplay between the dichlorocyclopropyl group and the phenyl sulfide linkage creates a molecule with a rich and nuanced reactivity profile.

Research Significance and Current Gaps in the Understanding of this compound Chemistry

The specific compound, this compound, is recognized as an intermediate in organic synthesis. clearsynth.com Its synthesis is conceptually straightforward via the dichlorocyclopropanation of phenyl vinyl sulfide. orgsyn.org Phenyl vinyl sulfide itself is an important synthetic building block, known to participate in various cycloaddition reactions. orgsyn.org

While the general reactivity of dichlorocyclopropanes and aryl sulfides is well-documented, specific and detailed research focusing exclusively on this compound is not extensively reported in publicly available scientific literature. Much of its chemistry is inferred from the behavior of analogous structures. There is a clear opportunity for further research to explore the specific reaction pathways of this compound, including detailed mechanistic studies of its ring-opening, substitution, and rearrangement reactions. Such investigations would not only fill a gap in the current chemical literature but also potentially unlock new synthetic methodologies and applications for this intriguing molecule.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSMJVOQUSOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369783 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63289-85-0 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorocyclopropyl Phenyl Sulfide and Its Analogs

Direct Cyclopropanation Strategies for Vinyl Sulfides

Direct cyclopropanation involves the reaction of an alkene, in this case, a vinyl sulfide (B99878), with a carbene to form the cyclopropane (B1198618) ring. The addition of a dihalocarbene to an alkene is a common method for preparing gem-dihalocyclopropanes. researchgate.net Phenyl vinyl sulfide, in particular, serves as an electron-rich alkene that can participate in [1+2] cycloaddition reactions, making it a suitable substrate for carbene additions. orgsyn.org

Dichlorocarbene (B158193) Addition to Phenyl Vinyl Sulfides

The most direct route to 2,2-dichlorocyclopropyl phenyl sulfide is the addition of dichlorocarbene (:CCl₂) to phenyl vinyl sulfide. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ. A common method for generating dichlorocarbene is the reaction of chloroform (B151607) with a strong base. This reactive species then adds across the double bond of phenyl vinyl sulfide to yield the target cyclopropane ring.

Phase-Transfer Catalysis in Dichlorocyclopropanation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of dichlorocyclopropanation, the base (like sodium hydroxide) is often in an aqueous solution, while the chloroform and the olefin substrate (like phenyl vinyl sulfide) are in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (TEBA), facilitates the reaction. guidechem.com The catalyst transports the hydroxide (B78521) ion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to generate dichlorocarbene (:CCl₂). The dichlorocarbene then reacts with the alkene present in the organic phase. This method has been successfully applied to the dichlorocyclopropanation of styrene (B11656), a structural analog of phenyl vinyl sulfide, to produce (2,2-dichlorocyclopropyl)benzene (B1582628) in high yield. guidechem.com The use of quaternary ammonium salts as phase-transfer catalysts can prevent the precipitation and clogging of reaction channels in continuous flow systems, leading to excellent yields. researchgate.net Studies have also investigated the kinetics of such reactions under ultrasound conditions. nih.gov Bifunctional phase-transfer catalysts, which act as both a hydrogen bond donor and a phase-transfer agent, have also been developed to facilitate the movement of charged intermediates from the aqueous-organic interface to the organic phase. organic-chemistry.orgresearchgate.net

Table 1: Example of Phase-Transfer Catalyzed Dichlorocyclopropanation of Styrene guidechem.com

| Reactant | Reagents | Catalyst | Conditions | Product | Yield |

| Styrene | Chloroform, 50% NaOH(aq) | TEBA | Reflux, 8 hours | (2,2-Dichlorocyclopropyl)benzene | 88.6% |

Advancements in Gem-Dichlorocyclopropanation Using Sulfonium (B1226848) Ylide Precursors

Recent research has focused on developing new reagents for gem-dichlorocyclopropanation that operate under mild conditions. One such advancement is the use of dichloromethyl(diaryl) sulfonium salts as precursors for dichlorocarbene. acs.org These sulfonium salts are stable, storable compounds that, in the presence of a base, react with electron-rich olefins to form gem-dichlorocyclopropanes in moderate to good yields. acs.org The reaction proceeds via a free dichlorocarbene pathway under mild, basic conditions at ambient temperature. acs.org This methodology provides an alternative to traditional carbene generation methods and allows for the synthesis of previously unreported gem-dichlorocyclopropanes. researchgate.netacs.org

Table 2: Dichlorocyclopropanation using a Dichloromethyl(diaryl) Sulfonium Salt acs.org

| Substrate | Sulfonium Salt Precursor | Base | Solvent | Product | Yield |

| Model Olefin | Dichloromethyl(diaryl) sulfonium salt | DIPEA | Dichloromethane (B109758) | gem-dichlorocyclopropane | 80% |

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound can also be viewed from the perspective of constructing its two key components: the dichlorocyclopropyl group and the phenyl sulfide moiety.

Formation of the Dichlorocyclopropyl Moiety from Precursors

The dichlorocyclopropyl group is almost universally formed through the addition of dichlorocarbene to a carbon-carbon double bond. The primary precursor for dichlorocarbene in the vast majority of synthetic procedures is chloroform (CHCl₃). The reaction of chloroform with a strong base, such as sodium hydroxide or potassium tert-butoxide, under phase-transfer conditions is the most common method for its in situ generation. guidechem.com The resulting dichlorocarbene is then trapped by an alkene to form the dichlorocyclopropane ring structure. While gem-dibromocyclopropanes have been used as precursors for ring-expansion reactions, the formation of the dichlorocyclopropyl moiety itself typically relies on this carbene addition chemistry. rsc.org

Synthetic Routes to the Phenyl Sulfide Component

The key precursor for the direct cyclopropanation strategy is phenyl vinyl sulfide. orgsyn.org This compound can be synthesized through several established methods.

One high-yield procedure involves a one-pot reaction starting from diphenyl disulfide. orgsyn.org The process begins with the reaction of diphenyl disulfide with bromine and ethylene (B1197577) in dichloromethane to form an intermediate, 1-phenylthio-2-bromoethane. orgsyn.org This intermediate is then treated with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce dehydrobromination, yielding phenyl vinyl sulfide. orgsyn.org

Alternative methods include:

Phase-Transfer Catalysis: A method for synthesizing phenyl vinyl sulfide from readily available precursors under mild phase-transfer conditions has also been reported. tandfonline.com

Oxidation and Elimination: Phenyl vinyl sulfide can be prepared by the oxidation of β-hydroxyethyl phenyl sulfide followed by elimination. orgsyn.org The precursor, β-hydroxyethyl phenyl sulfide, is formed from thiophenol and ethylene oxide. orgsyn.org

Copper-Catalyzed Cross-Coupling: Mild and versatile methods using soluble copper(I) catalysts have been developed for the synthesis of vinyl sulfides from vinyl halides and thiols. organic-chemistry.orgorganic-chemistry.org These reactions often proceed with retention of stereochemistry and tolerate a variety of functional groups. organic-chemistry.orgorganic-chemistry.org

Phenyl vinyl sulfide is a valuable synthetic intermediate, not only for cyclopropanation but also as a precursor to phenyl vinyl sulfoxide (B87167) and phenyl vinyl sulfone, which are useful Michael acceptors and dienophiles. orgsyn.orgorgsyn.orgacs.org

Table 3: Comparison of Synthetic Routes to Phenyl Vinyl Sulfide

| Starting Materials | Key Reagents | Conditions | Yield | Reference |

| Diphenyl disulfide, Ethylene | Bromine, DBU | 50°C, 15-18 hr | 65-74% | orgsyn.org |

| Thiophenol, 2-Chloroethanol | Sodium ethoxide | Reflux, 8 hr | 50-65% | orgsyn.org |

| Vinyl Halide, Thiol | [Cu(phen)(PPh₃)₂]NO₃, Base | Mild conditions | Good to Excellent | organic-chemistry.org |

Synthesis of Related Dichlorocyclopropyl Sulfide Derivatives

The synthesis of 2,2-dichlorocyclopropyl sulfide derivatives can be achieved through the dichlorocyclopropanation of the corresponding vinyl sulfides. This reaction typically involves the generation of dichlorocarbene (:CCl2) as a reactive intermediate, which then undergoes a cycloaddition reaction with the carbon-carbon double bond of the vinyl sulfide. A common and effective method for generating dichlorocarbene is through the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions. nitrkl.ac.incrdeepjournal.orgias.ac.in

A well-documented analogous reaction is the synthesis of (2,2-dichlorocyclopropyl)benzene from styrene. guidechem.com This procedure can be adapted for the synthesis of this compound by substituting styrene with phenyl vinyl sulfide.

The general approach involves dissolving the vinyl sulfide in a mixture of chloroform and an organic solvent. An aqueous solution of a strong base, such as sodium hydroxide, is then added, along with a phase-transfer catalyst. ias.ac.in The catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to form the trichloromethyl anion (CCl3-). This anion then readily eliminates a chloride ion to generate dichlorocarbene, which reacts in situ with the vinyl sulfide.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The final product is typically purified by distillation or chromatography.

The table below outlines the synthesis of various related dichlorocyclopropyl derivatives, illustrating the versatility of the dichlorocyclopropanation reaction.

| Starting Material | Reagents | Catalyst | Product | Yield (%) |

| Styrene | Chloroform, Sodium Hydroxide | Benzyltriethylammonium Chloride (TEBA) | (2,2-Dichlorocyclopropyl)benzene | 88.6 |

| Phenyl Vinyl Sulfide | Chloroform, Sodium Hydroxide | Phase-Transfer Catalyst | This compound | Not specified |

| Allyl Chloride | Thiophenol, Sodium Carbonate | nano-In2O3, TBATB | Aryl-allyl sulfide | Not specified |

| Aryl Iodides | 2,2,2-Trifluoroethyl thioacetate | Copper(I) Bromide | Aryl 2,2,2-trifluoroethyl sulfides | Moderate to Good |

Table 1. Synthesis of Related Dichlorocyclopropyl and Sulfide Derivatives

The synthesis of aryl sulfides, which can serve as precursors (vinyl sulfides) for dichlorocyclopropanation, can be accomplished through various methods. One common approach is the cross-coupling reaction between thiols and aryl halides, often catalyzed by transition metals like palladium or copper. wpmucdn.comorganic-chemistry.orgelte.hu For instance, aryl bromides and chlorides can be coupled with both aliphatic and aromatic thiols in the presence of a palladium catalyst. organic-chemistry.org Another method involves the reaction of arylboronic acids with disulfides under metal-free conditions to produce aryl methyl sulfides. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2,2 Dichlorocyclopropyl Phenyl Sulfide

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent strain energy of the cyclopropane ring is a significant driving force for reactions that lead to its cleavage. The presence of two chlorine atoms and a sulfur substituent on the ring profoundly influences the pathways through which this ring-opening occurs.

Unimolecular ring-opening of cyclopropanes typically requires significant thermal energy to overcome the activation barrier for bond cleavage. In the case of 2,2-dichlorocyclopropyl phenyl sulfide (B99878), thermal rearrangement can lead to the formation of acyclic products. The reaction pathway is thought to proceed through the homolytic cleavage of a carbon-carbon bond, generating a diradical intermediate which then rearranges to a more stable, open-chain structure. The specific products formed are dependent on the reaction conditions, such as temperature and solvent.

Catalytic pathways provide an alternative, lower-energy route to ring-opening. nih.gov While specific catalytic systems for 2,2-dichlorocyclopropyl phenyl sulfide are not extensively documented, analogies can be drawn from related vinylcyclopropane (B126155) rearrangements. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, or nickel, are known to facilitate the isomerization of substituted cyclopropanes. These catalysts can coordinate to the cyclopropane ring or the sulfide moiety, weakening the C-C bonds and promoting a concerted or stepwise ring-opening process under milder conditions than thermal methods. nih.gov The mechanism often involves oxidative addition of the catalyst into a C-C bond of the cyclopropane ring, followed by reductive elimination to yield the rearranged product.

Metal ions, acting as Lewis acids, can mediate the cleavage of the cyclopropane ring. While copper sulfate (B86663) is a common Lewis acid, its specific interaction with this compound is part of a broader class of metal-ion assisted reactions. The interaction likely begins with the coordination of the metal ion (e.g., Cu²⁺) to one of the chlorine atoms or the sulfur atom. This coordination polarizes the C-Cl or C-S bond and increases the electrophilicity of the adjacent carbon atom, making the cyclopropane ring more susceptible to nucleophilic attack or rearrangement.

The subsequent cleavage can follow different pathways depending on the reaction environment. In the presence of a nucleophile, a ring-opened product resulting from nucleophilic addition may be formed. Alternatively, the Lewis acid can promote a rearrangement to an allylic cation intermediate, which can then be trapped or eliminate to form a diene. The regioselectivity of the ring-opening in these cases is governed by the ability of the substituents to stabilize the resulting carbocationic intermediates.

The identity of the halogen atoms on the cyclopropane ring has a significant impact on the activation energy and regioselectivity of the ring-opening reaction. Computational studies on analogous systems, such as germacyclopropylidenoids, have shown that chlorine-substituted precursors possess lower activation energy barriers for ring-opening compared to their fluorine- or bromine-substituted counterparts. researchgate.net This effect is attributed to a combination of the halogen's electronegativity and its ability to stabilize radical or ionic intermediates formed during the cleavage process.

In the context of 2,2-dihalocyclopropyl phenyl sulfide, changing the halogens from chlorine to bromine or iodine would likely decrease the stability of the C-X bond, potentially lowering the temperature required for thermal ring-opening. Conversely, substituting with fluorine would strengthen the C-X bonds, making the ring more resistant to cleavage. The regioselectivity—which C-C bond of the ring breaks—is also influenced by the halogen. The halogens' electronic effects (inductive vs. resonance) and steric bulk can direct the cleavage to produce specific constitutional isomers of the open-chain product. d-nb.info

| Halogen (X in 2,2-Dihalo...) | Relative C-X Bond Strength | Predicted Activation Energy for Ring-Opening | Steric Influence |

|---|---|---|---|

| Fluorine | High | Highest | Low |

| Chlorine | Moderate | Moderate | Moderate |

| Bromine | Lower | Lower | Higher |

| Iodine | Lowest | Lowest | Highest |

Carbenoid Chemistry and Rearrangements Involving the Sulfide Linkage

The dichloromethylene group of the cyclopropane ring can also be a source of reactive intermediates, leading to carbenoid-type chemistry and rearrangements where the adjacent sulfide group plays a key role.

Although this compound is typically synthesized from dichlorocarbene (B158193) (generated from chloroform (B151607) and a base) and an appropriate alkene, the cyclopropane itself can act as a precursor to dichlorocarbene under certain conditions. wikipedia.orglibretexts.org Thermal or photochemical decomposition of the molecule can induce a retro-[1+2] cycloaddition reaction, extruding dichlorocarbene (CCl₂). wikipedia.org

Once generated, dichlorocarbene is a highly reactive intermediate that can participate in a variety of reactions. wikipedia.org Its primary reaction is cycloaddition with alkenes to form new geminal-dichlorocyclopropanes. It can also insert into C-H bonds or react with phenols in a process analogous to the Reimer-Tiemann reaction to yield ortho-formylated products. wikipedia.org The efficiency of this compound as a dichlorocarbene source is dependent on the stability of the cyclopropane ring and the energy input required for its fragmentation.

If a carbene-like species is generated at the C-1 position of the ring (for instance, via dehalogenation), the adjacent phenyl sulfide group can participate in an intramolecular fashion. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can attack the electron-deficient carbene center. This intramolecular attack can lead to the formation of a transient sulfur ylide or a cyclic sulfonium (B1226848) ion intermediate. mdpi.com

This intermediate is typically unstable and can undergo further rearrangement. One plausible pathway is a researchgate.netwikipedia.org-rearrangement (Stevens-type rearrangement) or a researchgate.netlibretexts.org-sigmatropic rearrangement, which could lead to the formation of various sulfur-containing heterocyclic or open-chain products. For example, a rearrangement could result in the migration of the phenyl group from the sulfur to an adjacent carbon atom. mdpi.com The specific outcome of such intramolecular reactions is highly dependent on the electronic nature of the substituents and the precise reaction conditions employed.

| Intermediate Type | Potential Rearrangement Pathway | Resulting Structural Motif |

|---|---|---|

| Sulfur Ylide | researchgate.netwikipedia.org-Rearrangement | Thioacetal or related structure |

| Sulfonium Ion | researchgate.netlibretexts.org-Sigmatropic Rearrangement | Allylic sulfide |

| Cyclic Sulfonium Ion | Ring-opening by nucleophile | Functionalized open-chain sulfide |

Allylic Rearrangements of Sulfur Ylides in Related Systems

The chemistry of sulfur ylides is rich with rearrangement reactions, particularly the cymitquimica.comlibretexts.org-sigmatropic rearrangement, which serves as a powerful tool in organic synthesis for forming carbon-carbon bonds. While specific studies on sulfur ylides derived from this compound are not extensively documented, the general principles of sulfur ylide reactivity can be extrapolated to this system. Sulfur ylides are zwitterionic species where a carbanion is adjacent to a positively charged sulfur atom. Their stability and reactivity are influenced by the substituents on both the carbon and sulfur atoms. nih.gov

In related systems, sulfur ylides are typically generated by the deprotonation of a sulfonium salt or by the reaction of a sulfide with a carbene. For a system analogous to this compound, the corresponding ylide could potentially be formed and undergo subsequent rearrangements. The presence of the dichlorocyclopropyl group would introduce significant electronic and steric effects, influencing the stability and reaction pathways of the ylide.

The cymitquimica.comlibretexts.org-sigmatropic rearrangement of an allylic sulfur ylide involves a concerted, five-membered cyclic transition state, leading to a homoallylic sulfide. This process is common for ylides derived from allyl sulfides. libretexts.orgnih.gov While the 2,2-dichlorocyclopropyl group is not an allyl group itself, related rearrangements could be envisaged under specific reaction conditions that might lead to ring-opened products. The high ring strain of the cyclopropane ring, further activated by the gem-dichloro substitution, could facilitate such processes. beilstein-journals.orgnih.gov

For instance, the reaction of allylic sulfides with diazo compounds in the presence of a metal catalyst (like rhodium or copper) is a known method to generate sulfur ylides that readily undergo cymitquimica.comlibretexts.org-rearrangement. csbsju.edu A similar reaction involving this compound could potentially lead to interesting rearrangement products, although the specific pathways would be speculative without direct experimental evidence. The stability of the ylide plays a crucial role; stabilized ylides (with electron-withdrawing groups on the carbanion) are less reactive and may undergo different reaction pathways compared to non-stabilized ylides. nih.govyoutube.com

Nucleophilic and Electrophilic Transformations of the Sulfide Group

The sulfide group in this compound offers a site for both nucleophilic and electrophilic attack, leading to a variety of functional group transformations.

Nucleophilic Transformations:

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium salts. These salts are precursors to sulfur ylides, as discussed in the previous section.

Furthermore, the cyclopropyl (B3062369) ring itself, particularly being a donor-acceptor cyclopropane (with the phenylthio group as a donor and the dichloro-substituted carbon as an acceptor), can be susceptible to nucleophilic attack, often leading to ring-opening reactions. youtube.comnih.gov In related systems, cyclopropyl phenyl sulfides can be deprotonated at the carbon alpha to the sulfur atom using a strong base, forming a cyclopropyllithium species. This nucleophile can then react with various electrophiles. beilstein-journals.org

Electrophilic Transformations:

The sulfide group can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations significantly alter the electronic properties of the molecule, with the sulfur center becoming more electrophilic and the adjacent phenyl and cyclopropyl groups being influenced by the electron-withdrawing nature of the sulfinyl or sulfonyl group.

The cyclopropane ring in this compound also exhibits olefinic character and can react with electrophiles. acs.org The addition of electrophiles to dichlorocyclopropanes is a known class of reactions. libretexts.orgcsbsju.edu For example, electrophilic addition can lead to ring-opened products, a reaction driven by the release of ring strain. The regioselectivity of such an attack would be influenced by the phenylthio group.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is of interest due to the presence of multiple electroactive sites: the phenyl sulfide moiety and the dichlorocyclopropyl group.

Studies on analogous compounds, such as phenylthiocyclopropane derivatives, have shown that the cyclopropane ring exhibits electrochemical properties similar to a double bond. researchgate.net The oxidation potentials of these compounds are influenced by substituents on the phenyl ring, following Hammett relationships. researchgate.net Anodic oxidation of phenylthiocyclopropanes can lead to the formation of sulfoxides or ring-opened products, depending on the reaction conditions and the structure of the substrate. researchgate.net

In the case of this compound, anodic oxidation would likely occur at the sulfide, forming a radical cation. This intermediate could then be trapped by a nucleophile or undergo further reactions. The presence of the electron-withdrawing dichloro groups on the cyclopropane ring would be expected to increase the oxidation potential of the sulfide compared to an unsubstituted cyclopropyl phenyl sulfide.

The electrochemical reduction of the molecule would likely involve the C-Cl bonds. The reduction of gem-dihalocyclopropanes can proceed via a stepwise or concerted mechanism, leading to monodechlorinated or fully dehalogenated cyclopropanes, or even ring-opened products. The specific outcome would depend on the electrode potential, the solvent, and the presence of any mediators. The electrochemical synthesis of aryl sulfides through C-H sulfidation has also been explored, highlighting the rich electrochemistry of sulfur-containing aromatic compounds. bohrium.comresearchgate.netdntb.gov.ua

A hypothetical electrochemical process for this compound could involve the following steps:

Oxidation: Single-electron transfer from the sulfur atom to the anode to form a radical cation. This could be followed by reaction with residual water or other nucleophiles in the medium to form the corresponding sulfoxide.

Reduction: Stepwise electron transfer to the C-Cl bonds at the cathode, leading to the cleavage of one or both chlorine atoms. The resulting radical or anionic intermediates could then be protonated by the solvent or undergo rearrangement.

The table below summarizes the expected electrochemical reactions based on related systems.

| Process | Potential Site of Reaction | Plausible Intermediate(s) | Potential Product(s) | Supporting Evidence from Related Systems |

| Oxidation | Phenyl sulfide moiety | Radical cation | Phenyl cyclopropyl sulfoxide, Ring-opened products | Anodic fluorination of phenylthiocyclopropanes yields sulfoxides and ring-opened products. researchgate.net |

| Reduction | Dichlorocyclopropyl group | Radical anion, carbanion | Monochlorocyclopropyl phenyl sulfide, Cyclopropyl phenyl sulfide, Ring-opened products | Electrochemical reduction of gem-dihalides is a known process. |

Table 1: Postulated Electrochemical Reactions of this compound

Applications of 2,2 Dichlorocyclopropyl Phenyl Sulfide in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The strained three-membered ring of 2,2-Dichlorocyclopropyl Phenyl Sulfide (B99878), adorned with two chlorine atoms, serves as a latent source of reactivity. This allows for its strategic use in the synthesis of more elaborate molecules, including substituted cyclopropanes and fused heterocyclic systems.

Construction of Substituted Cyclopropane (B1198618) Frameworks

While direct, detailed research on the conversion of 2,2-Dichlorocyclopropyl Phenyl Sulfide into other substituted cyclopropanes is not extensively documented in readily available literature, the reactivity of the closely related (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate provides significant insights. In these systems, the phenylsulfanyl group can be oxidized to the corresponding sulfone. This transformation activates the cyclopropane ring, facilitating further functionalization. For instance, the resulting cyclopropyl (B3062369) sulfone can undergo various transformations to introduce new substituents onto the cyclopropane core. This approach highlights the potential of the phenylthio group in this compound to be chemically manipulated to access a wider array of substituted cyclopropane derivatives.

Hetero-Type Benzannulation for Fused Ring Systems (e.g., Benzothiophenes)

A significant application of dichlorocyclopropyl derivatives lies in the synthesis of fused ring systems like benzothiophenes. While direct use of this compound is not explicitly detailed, the methodology is well-established for analogous compounds. For example, the reaction of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols, which can be conceptually derived from dichlorocyclopropane precursors, with titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) promotes a hetero-type benzannulation. This reaction leads to the formation of uniquely substituted 4-chlorobenzothiophenes. This process is notable as it constructs the benzene (B151609) ring onto a pre-existing thiophene (B33073) core, a departure from traditional methods. The resulting 4-chlorobenzothiophenes can then undergo further functionalization through cross-coupling reactions, demonstrating the utility of the dichlorocyclopropane fragment in building complex heterocyclic scaffolds.

Role as a Versatile Synthon in Carbon-Carbon Bond Formation

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound, by virtue of its reactive sites, can be considered a versatile synthon for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.

The cyclopropane ring itself can be a source of carbon atoms for building larger structures. For instance, related donor-acceptor cyclopropanes, which share the principle of a polarized three-membered ring, are known to react with various nucleophiles and electrophiles in ring-opening reactions, leading to the formation of new C-C bonds and the construction of acyclic and cyclic products. While specific examples with this compound are not prevalent in the literature, the underlying principles of cyclopropane reactivity suggest its potential in this area.

Development of Novel Building Blocks for Biologically Active Compounds

The cyclopropane motif is a desirable feature in medicinal chemistry, often conferring unique conformational properties and metabolic stability to drug molecules. The gem-dichlorocyclopropane unit, in particular, is a precursor to a variety of functional groups and molecular frameworks.

Research has shown that compounds containing both gem-dichlorocyclopropane and 1,3-dioxacycloalkane fragments exhibit cytotoxic activity against various cancer cell lines. nih.gov This indicates the potential of dichlorocyclopropane-containing molecules as building blocks for the development of new therapeutic agents. Although direct synthesis from this compound is not explicitly described, its structure represents a valuable starting point for accessing such biologically relevant scaffolds. The phenylthio group could be further modified or replaced to tune the biological activity of the resulting compounds.

Contributions to the Synthesis of Agrochemical Reagents (via gem-dichlorocyclopropane fragment)

The gem-dichlorocyclopropane fragment is a key structural feature in a number of commercially important agrochemicals, including insecticides and fungicides. nih.gov For example, this motif is present in the insecticide cycloprothrin (B104219) and the fungicide carpropamid. The presence of the dichlorocyclopropane ring is often crucial for the biological activity of these compounds.

While the direct synthetic route from this compound to these specific agrochemicals is not detailed in the available literature, the compound serves as a readily available source of the essential gem-dichlorocyclopropane unit. The synthesis of such agrochemicals often involves the reaction of a dichlorocarbene (B158193) precursor with an appropriate olefin. This compound itself is synthesized from phenyl vinyl sulfide and a source of dichlorocarbene, demonstrating the fundamental transformation that underpins the creation of this important agrochemical building block. Therefore, it represents a key intermediate in the synthetic pathways leading to these vital agricultural products.

Stereochemical Control and Selectivity in 2,2 Dichlorocyclopropyl Phenyl Sulfide Chemistry

Stereoselective Aspects of Cyclopropanation Reactions

The addition of dichlorocarbene (B158193) (:CCl₂) to an alkene is the defining reaction for the formation of 2,2-dichlorocyclopropanes. The stereochemical course of this reaction is highly predictable and controllable, governed by the inherent mechanism of carbene addition and the substitution pattern of the alkene substrate.

Factors Governing Diastereoselectivity in Dichlorocarbene Additions

The addition of dichlorocarbene to alkenes is a stereospecific process, meaning that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. youtube.comlibretexts.org For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted product. youtube.comlibretexts.org This is a direct consequence of the concerted nature of the cycloaddition. youtube.com

When the alkene substrate already contains a stereocenter, the two faces of the double bond become diastereotopic. This leads to the possibility of forming two diastereomeric products. The ratio of these diastereomers is determined by the steric and electronic environment around the double bond. In the case of allylic systems, such as an allylic phenyl sulfide (B99878), the incoming carbene will preferentially approach from the less sterically hindered face of the alkene.

Furthermore, the presence of directing groups, such as hydroxyls or silyl (B83357) ethers, can exert significant control over the diastereoselectivity of cyclopropanation reactions. These groups can coordinate with the carbene or its precursor, directing the addition to the syn-face of the molecule. While the phenyl sulfide group itself is not a classical directing group in the same vein as a hydroxyl group, its steric bulk and the conformation it induces in the substrate play a crucial role in dictating the facial selectivity of the dichlorocarbene attack.

Concerted vs. Stepwise Mechanisms in Stereochemical Outcome

The stereochemical integrity observed in dichlorocarbene additions is best explained by a concerted mechanism. youtube.comnih.gov A concerted reaction is a process where all bond-breaking and bond-forming events occur within a single transition state, without the formation of any discrete intermediate. nih.gov For the [1+2] cycloaddition of a carbene to an alkene, this means the two new carbon-carbon single bonds are formed in a single, synchronous step. libretexts.org This single-step process does not allow for rotation around the former double bond, thus preserving the original stereochemistry of the alkene in the cyclopropane ring. youtube.comlibretexts.org

In contrast, a stepwise mechanism would involve the formation of an intermediate. nih.gov If the reaction proceeded through a diradical or zwitterionic intermediate, rotation around the single bonds would be possible before the final ring closure. This rotation would lead to a loss of stereochemical information, resulting in a mixture of stereoisomeric products regardless of the starting alkene's configuration. The high degree of stereospecificity observed in dichlorocarbene additions strongly refutes a stepwise pathway, confirming the concerted nature of the reaction. libretexts.orglibretexts.org Computational studies suggest that while the reaction is concerted, it may be asynchronous, with one C-C bond beginning to form slightly before the other in a "round-about" approach rather than a direct frontal one. ic.ac.uk

Regioselective and Stereoselective Pathways in Ring-Opening Reactions

gem-Dichlorocyclopropanes, such as 2,2-dichlorocyclopropyl phenyl sulfide, are strained ring systems that can undergo a variety of synthetically useful ring-opening reactions. The pathways of these transformations are often governed by predictable regioselective and stereoselective principles.

One of the most significant reactions of gem-dihalocyclopropanes is the Skattebøl rearrangement, which converts them into allenes upon treatment with an organolithium reagent. wikipedia.orgacs.orgresearchgate.net This reaction proceeds through the formation of a cyclopropylidene carbene intermediate. wikipedia.org The regioselectivity of the ring-opening is dictated by which of the internal cyclopropane bonds cleaves. In substituted systems, the presence of the phenyl sulfide group can influence the stability of adjacent carbanionic or radical centers, thereby directing the regiochemical outcome of the rearrangement. Mechanistic studies indicate that the formation of the allene (B1206475) from the intermediate carbenoid can occur in either a concerted or stepwise fashion, depending on the substituents present. stackexchange.com

Other nucleophilic ring-opening reactions can also be controlled. The regioselectivity of nucleophilic attack on strained rings like epoxides and aziridines often depends on the reaction conditions. youtube.comyoutube.com Under basic or neutral conditions (strong nucleophile), the attack typically occurs at the less sterically hindered carbon in an Sₙ2-like fashion. youtube.com Under acidic conditions, the reaction may have more Sₙ1 character, with the nucleophile attacking the carbon best able to stabilize a partial positive charge. youtube.comyoutube.com For a substrate like this compound, the phenyl-substituted carbon would be favored under such conditions. The stereoselectivity of these openings, whether they proceed with inversion or retention of configuration, is highly dependent on the specific mechanism and the ability of neighboring groups to participate in the reaction. nih.gov

Chiral Control Strategies and Auxiliary Design

The synthesis of enantiomerically enriched this compound requires the use of asymmetric synthesis techniques. The primary strategies involve either substrate control, using a chiral auxiliary, or reagent control, using a chiral catalyst.

Chiral Catalyst Approach: An alternative, more atom-economical approach is to use a chiral catalyst to control the stereochemistry. In the context of dichlorocyclopropanation, this most often involves the use of a chiral phase-transfer catalyst (PTC). capes.gov.brnih.gov The dichlorocarbene is typically generated from chloroform (B151607) using a strong base, often in a two-phase system. A chiral PTC, such as a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, can form a chiral ion pair with the trichloromethanide anion (:CCl₃⁻). nih.govnih.gov This chiral complex then delivers the dichlorocarbene to the alkene substrate in an enantioselective manner, leading to the formation of one enantiomer of the product in excess. capes.gov.brcapes.gov.br This method has been successfully applied to the asymmetric cyclopropanation of various electron-deficient alkenes. nih.gov

Below is a table summarizing these strategies for chiral control.

| Strategy | Description | Key Features |

| Chiral Auxiliary | An enantiopure molecule is temporarily attached to the substrate (e.g., phenyl vinyl sulfide) to direct the attack of the dichlorocarbene. | Stoichiometric use of the auxiliary; high diastereoselectivity is often achievable; requires additional steps for attachment and removal of the auxiliary. researchgate.net |

| Chiral Phase-Transfer Catalyst (PTC) | A catalytic amount of a chiral PTC is used to generate a chiral carbene-delivering species in a biphasic system. | Catalytic use of the chiral source; more atom-economical; enantioselectivity depends on the catalyst-substrate interaction. capes.gov.brnih.gov |

Computational and Theoretical Investigations of 2,2 Dichlorocyclopropyl Phenyl Sulfide

Quantum Chemical Calculations of Reaction Potential Energy Surfaces

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions. The PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. By elucidating the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as transition states, which are saddle points on the surface connecting reactants and products.

For reactions involving 2,2-dichlorocyclopropyl phenyl sulfide (B99878), such as its ring-opening or substitution reactions, Density Functional Theory (DFT) is a commonly employed computational method. DFT calculations can be used to locate the structures of reactants, products, intermediates, and transition states. From these calculations, the activation energies and reaction energies can be determined, providing a quantitative picture of the reaction's feasibility and kinetics.

Molecular Orbital Theory in Mechanistic Elucidation

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how this dictates their reactivity. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

In the case of 2,2-dichlorocyclopropyl phenyl sulfide, the distribution and energies of the HOMO and LUMO can offer significant clues about its chemical behavior. The phenyl sulfide moiety, with its sulfur lone pairs and aromatic pi system, will significantly influence the nature of the HOMO. The dichlorocyclopropyl group, being electron-withdrawing, will impact the energy of the LUMO.

A detailed MO analysis would likely show that the HOMO is primarily localized on the phenyl sulfide group, particularly the sulfur atom and the pi system of the phenyl ring. This would suggest that initial electrophilic attack is likely to occur at this part of the molecule. Conversely, the LUMO would be expected to have significant contributions from the antibonding orbitals of the C-Cl bonds and the strained cyclopropane (B1198618) ring, indicating that nucleophilic attack might target the carbon atoms of the cyclopropane ring, potentially leading to ring-opening. Computational studies on similar sulfur-containing compounds have demonstrated the utility of MO analysis in predicting reactive sites.

Computational Studies on Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are invaluable for predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions. For this compound, these predictions are crucial for its application in organic synthesis.

Regioselectivity: In reactions where there are multiple possible sites for attack, computational chemistry can predict which site is favored. For example, in a reaction with a nucleophile, the regioselectivity can often be predicted by examining the distribution of the LUMO or by calculating the relative energies of the transition states for attack at different positions. For this compound, a key question would be whether a nucleophile attacks a carbon atom of the cyclopropane ring or the phenyl ring. Computational studies on the reactions of substituted gem-dichlorocyclopropanes with nucleophiles like phenols have shown that the reaction can lead to substitution of the chlorine atoms.

Stereoselectivity: Many reactions can produce multiple stereoisomers. Computational modeling of the transition state energies for the formation of different stereoisomers can predict the stereochemical outcome of a reaction. For reactions involving the chiral center of the cyclopropane ring in this compound, computational studies could elucidate the factors controlling the formation of specific diastereomers or enantiomers.

Conformation Analysis of the Cyclopropane Ring and Phenyl Sulfide Moiety

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. For this compound, the relative orientation of the phenyl sulfide group with respect to the dichlorocyclopropane ring is of interest.

Computational methods, particularly DFT and ab initio calculations, can be used to perform a detailed conformational analysis. By systematically rotating the bonds connecting the phenyl group to the sulfur atom and the sulfur atom to the cyclopropane ring, a potential energy profile can be generated. This profile will reveal the most stable conformations (energy minima) and the energy barriers to rotation between them.

Studies on the molecular structure of diphenyl sulfide have shown that the phenyl rings adopt a non-planar conformation with specific torsion angles. Similarly, for this compound, it is expected that the phenyl group will not be coplanar with the C-S-C plane due to steric hindrance. The precise dihedral angles defining the low-energy conformations can be accurately predicted. This conformational information is crucial as the accessibility of the reactive sites and the stereochemical course of reactions can be highly dependent on the predominant conformation of the molecule. Computational studies on the conformational features of other sulfide-containing heterocyclic systems have demonstrated the accuracy and utility of these methods.

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Derivatization Strategies

The development of novel and efficient synthetic routes to 2,2-Dichlorocyclopropyl Phenyl Sulfide (B99878) and its derivatives is paramount for unlocking its full potential. Future research is likely to focus on refining existing methods and discovering new ones that offer higher yields, greater stereoselectivity, and improved atom economy.

Innovations in the dichlorocyclopropanation of phenyl vinyl sulfide, a key step in the synthesis of the parent compound, are an active area of research. While methods utilizing chloroform (B151607) and a base under phase-transfer catalysis are established, the exploration of new catalytic systems could lead to milder reaction conditions and enhanced control over the reaction's outcome. For instance, the use of specifically designed transition metal catalysts may offer pathways to enantiomerically enriched products, which are of high value in medicinal chemistry.

A significant area of future research lies in the divergent synthesis of a diverse library of compounds starting from a common precursor like 2,2-Dichlorocyclopropyl Phenyl Sulfide. nih.gov The presence of both the dichlorocyclopropane ring and the phenyl sulfide group allows for orthogonal derivatization. The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only modifies the electronic properties of the molecule but also opens up further synthetic possibilities, such as sulfoxide-metal exchange reactions to generate cyclopropyl (B3062369) Grignard reagents. nih.gov These reagents can then be reacted with a variety of electrophiles to introduce new functional groups. nih.gov

Furthermore, the development of methods for the selective functionalization of the C-H bonds of the phenyl ring would provide another avenue for creating a wide range of derivatives with tailored properties.

| Derivatization Strategy | Potential Reagents/Conditions | Resulting Functional Group | Potential Applications |

| Sulfide Oxidation | m-CPBA | Sulfoxide, Sulfone | Modified electronics, Precursor for further reactions |

| Sulfoxide-Metal Exchange | Grignard reagents | Cyclopropyl Grignard reagent | Introduction of various electrophiles |

| Phenyl Ring C-H Functionalization | Transition metal catalysts | Substituted phenyl ring | Fine-tuning of electronic and steric properties |

| Ring-opening Reactions | Lewis acids, Transition metals | Functionalized alkenes | Access to different molecular scaffolds |

Exploration of Novel Reaction Pathways and Catalytic Systems

The strained three-membered ring of this compound is a source of high reactivity, making it a substrate for a variety of ring-opening and rearrangement reactions. The exploration of novel reaction pathways, particularly those mediated by transition metal catalysts, is a promising area of future research.

Catalytic ring-opening reactions of dichlorocyclopropanes can lead to the formation of valuable synthetic intermediates, such as functionalized alkenes. The development of catalytic systems that can control the regio- and stereoselectivity of these reactions is a key challenge. For example, the use of palladium catalysts has been shown to be effective in the ring-opening of cyclopropanes. rsdjournal.org Future work could explore a wider range of transition metals and ligand systems to expand the scope of these transformations.

The development of transition metal-catalyzed cross-coupling reactions involving the C-Cl bonds of the cyclopropane (B1198618) ring would represent a significant advance. scholarscentral.com Such reactions would allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules.

Furthermore, the phenyl sulfide moiety can act as a directing group in C-H activation reactions, enabling the selective functionalization of the cyclopropane ring. The design of catalytic systems that can exploit this directing group ability would open up new avenues for the synthesis of highly substituted cyclopropane derivatives.

| Catalytic System | Reaction Type | Potential Products | Research Focus |

| Palladium Catalysts | Ring-opening | Functionalized alkenes | Regio- and stereoselectivity control |

| Nickel Catalysts | Cross-coupling | Substituted cyclopropanes | C-Cl bond activation |

| Rhodium Catalysts | C-H Activation | Functionalized cyclopropanes | Directing group strategies |

| Gold Catalysts | Cycloaddition | Complex heterocyclic systems | Cascade reactions |

Broader Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound and its derivatives suggest potential applications in both medicinal chemistry and materials science.

In medicinal chemistry, the cyclopropane ring is a recognized pharmacophore that can impart desirable properties to drug candidates, such as increased metabolic stability and improved binding affinity. nih.govrsc.org The introduction of a gem-dichloro group and a phenyl sulfide moiety could lead to novel biological activities. Sulfur-containing compounds are prevalent in pharmaceuticals, and aryl sulfides, in particular, have been associated with a range of biological effects. bohrium.com Future research could involve the synthesis of libraries of this compound derivatives and their screening for various biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

In the realm of materials science, the phenyl sulfide unit is a key component of high-performance polymers like polyphenylene sulfide (PPS). wikipedia.orgwikipedia.org PPS is known for its excellent thermal and chemical resistance. wikipedia.orgyoutube.com While the direct polymerization of this compound is not a straightforward application, the compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties. The presence of the reactive cyclopropane ring could be exploited to introduce cross-links or to modify the polymer backbone after polymerization. Furthermore, organic sulfides are used in the development of conducting polymers and other functional materials. bohrium.com

| Field | Potential Application | Key Structural Feature | Future Research Direction |

| Medicinal Chemistry | Bioactive Compounds | Cyclopropane ring, Phenyl sulfide | Synthesis and screening of derivative libraries |

| Materials Science | Novel Polymers | Phenyl sulfide, Reactive cyclopropane | Monomer synthesis, Polymer modification |

| Materials Science | Functional Materials | Phenyl sulfide | Development of conducting materials |

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies, such as quantum chemical calculations and molecular modeling, are poised to play a crucial role in accelerating research on this compound. rsdjournal.orgnrel.gov These tools can provide valuable insights into the compound's structure, reactivity, and potential properties, thereby guiding experimental efforts.

Quantum chemical calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. rsdjournal.org This information can aid in the characterization of new derivatives and in understanding the factors that govern the compound's reactivity. For example, calculations can be used to model the transition states of various reactions, providing insights into the reaction mechanisms and helping to rationalize the observed selectivity. rsc.org

Molecular modeling techniques, such as docking studies, can be employed to predict the binding of this compound derivatives to biological targets. This can help in the rational design of new drug candidates with improved potency and selectivity. Similarly, computational methods can be used to predict the properties of polymers derived from this compound, aiding in the design of new materials with desired characteristics.

The use of machine learning and artificial intelligence is also an emerging trend in chemical research. These approaches can be used to develop predictive models for a variety of properties, based on large datasets of experimental and computational data. Such models could be used to rapidly screen virtual libraries of this compound derivatives for promising candidates for synthesis and testing.

| Computational Method | Application | Predicted Properties | Benefit for Research |

| Quantum Chemical Calculations | Reaction Mechanism Studies | Transition state energies, Reaction pathways | Guiding synthetic strategies |

| Molecular Docking | Drug Design | Binding affinities, Binding modes | Rational design of bioactive molecules |

| Molecular Dynamics | Materials Science | Polymer conformation, Material properties | Predictive design of new materials |

| Machine Learning | High-throughput screening | Bioactivity, Physicochemical properties | Rapid identification of lead compounds |

Q & A

Q. What are the key physicochemical properties of 2,2-Dichlorocyclopropyl Phenyl Sulfide relevant to experimental design?

The compound (CAS 63289-85-0) is a yellow-to-brown liquid at room temperature with a molecular formula of C₉H₈Cl₂S and molecular weight of 219.1310 g/mol . Key properties include:

Q. What synthetic routes are reported for this compound?

A common method involves the reaction of vinyl sulfides with dichlorocarbene generated from chloroform and sodium hydroxide in the presence of ammonium salts. For example, tert-butyl allyl sulfide reacts with dichlorocarbene under biphasic (benzene-water) conditions to yield cyclopropane adducts. The sulfur atom’s nucleophilicity influences reaction efficiency and stereochemical outcomes .

Q. What analytical techniques are suitable for characterizing this compound?

Q. What are the storage and handling recommendations for this compound?

Store at 0–6°C in airtight containers to prevent oxidation or hydrolysis. Use inert atmospheres (e.g., nitrogen) during experimental handling to minimize decomposition. Safety protocols (e.g., gloves, fume hoods) are advised due to its potential reactivity .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in its synthesis?

The stereochemistry of cyclopropane adducts depends on the solvent system and carbene generation method . For instance, biphasic conditions (benzene-water) with phase-transfer catalysts (e.g., ammonium salts) enhance dichlorocarbene availability, favoring trans-selectivity. Kinetic vs. thermodynamic control can be modulated by temperature and reaction time .

Q. What methodologies optimize oxidation reactions of this sulfide?

Automated flow chemistry platforms enable rapid screening of oxidation conditions (e.g., peroxide concentration, catalyst loading, temperature). Multi-objective optimization algorithms balance yield, selectivity, and reaction time. For example, Folin-Ciocalteu phenol reagent or meta-chloroperbenzoic acid (mCPBA) may be tested for sulfoxide/sulfone formation .

Q. How does the sulfur moiety affect thermal stability under high-temperature conditions?

Compared to alkyl sulfides, the cyclopropane ring introduces steric strain, potentially reducing thermal stability. At 250°C, aryl sulfides like diphenyl sulfide exhibit minimal reactivity, but strained systems (e.g., benzyl phenyl sulfide) undergo C–S bond cleavage. Thermolysis studies in aqueous vs. anhydrous conditions can reveal degradation pathways .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from impurity profiles (e.g., residual solvents) or methodological variations (e.g., carbene precursors). Systematic replication using controlled conditions (e.g., purified reagents, inert atmospheres) and advanced characterization (e.g., NMR kinetics) can isolate critical variables .

Q. What role does this compound serve in pharmaceutical synthesis?

It is a key intermediate in synthesizing ciprofibrate , a lipid-regulating agent. The cyclopropane ring enhances metabolic stability, while the sulfide group allows further functionalization (e.g., oxidation to sulfones). Purity standards (>95% chemical purity, ≤0.5% water) are critical for regulatory compliance .

Q. What computational approaches model its electronic structure?

Density Functional Theory (DFT) calculations can predict bond dissociation energies (C–S, C–Cl) and frontier molecular orbitals. Experimental data (e.g., infrared spectra, ionization potentials) validate computational models, aiding in reaction mechanism elucidation .

Notes

- Avoid using commercial-grade reagents without verifying purity via GC or HPLC.

- Thermal degradation studies require inert atmospheres to isolate reaction pathways.

- Computational models should align with experimental spectral data (e.g., IR, MS) for accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.